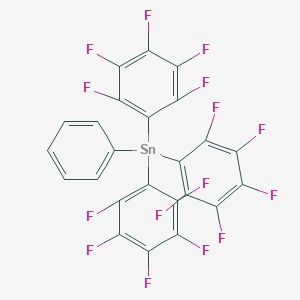
Stannane, tris(pentafluorophenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tris(pentafluorophenyl)phenyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Tp*2Sn or Tp*Sn, where Tp* denotes tris(pentafluorophenyl)phenyl-.
Mécanisme D'action
The mechanism of action of Tp*2Sn involves the transfer of the Sn atom from the Tp*2Sn molecule to the substrate molecule. This transfer results in the formation of a new bond between the Sn atom and the substrate molecule.
Effets Biochimiques Et Physiologiques
Studies have shown that Tp*2Sn has no significant biochemical or physiological effects on living organisms. However, it is essential to handle this compound with caution as it is toxic and can cause severe health hazards if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Tp*2Sn is its ability to act as a reagent for the synthesis of other organotin compounds. However, the limitations of Tp*2Sn include its toxicity and the potential hazards associated with its handling and storage.
Orientations Futures
There are several future directions for the research on Tp*2Sn. One of the significant areas of research is in the development of new synthetic methods for the synthesis of organotin compounds using Tp*2Sn as a reagent. Additionally, there is a need for further research on the potential applications of Tp*2Sn in the field of catalysis and material science.
Conclusion:
In conclusion, Tp*2Sn is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of Tp*2Sn involves the reaction of tris(pentafluorophenyl)phenyl-lithium with tin tetrachloride in the presence of a reducing agent. Tp*2Sn has been extensively studied for its potential applications in various fields of science, including organometallic chemistry. However, caution must be exercised while handling this compound due to its toxicity and potential hazards.
Méthodes De Synthèse
The synthesis of Tp*2Sn involves the reaction of tris(pentafluorophenyl)phenyl-lithium (LiTp*) with tin tetrachloride (SnCl4) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction results in the formation of Tp*2Sn as a white crystalline solid.
Applications De Recherche Scientifique
Tp*2Sn has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is in the field of organometallic chemistry, where Tp*2Sn is used as a reagent for the synthesis of other organotin compounds.
Propriétés
Numéro CAS |
1262-57-3 |
|---|---|
Nom du produit |
Stannane, tris(pentafluorophenyl)phenyl- |
Formule moléculaire |
C24H5F15Sn |
Poids moléculaire |
697 g/mol |
Nom IUPAC |
tris(2,3,4,5,6-pentafluorophenyl)-phenylstannane |
InChI |
InChI=1S/3C6F5.C6H5.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;;1-5H; |
Clé InChI |
KTVLROZJVSNITQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



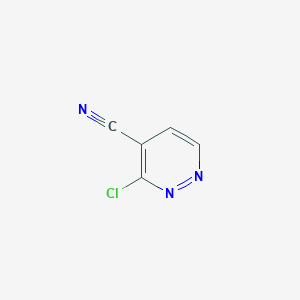
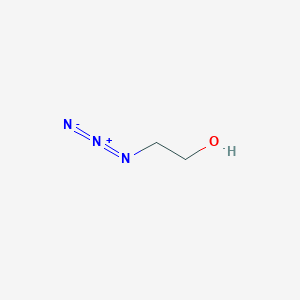
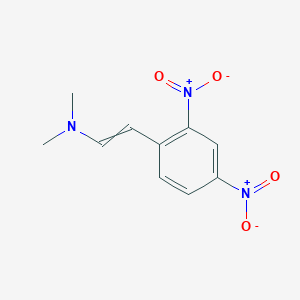
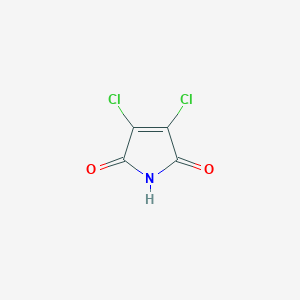

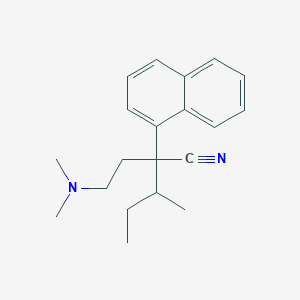
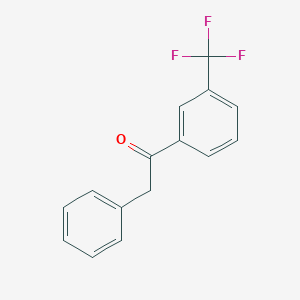
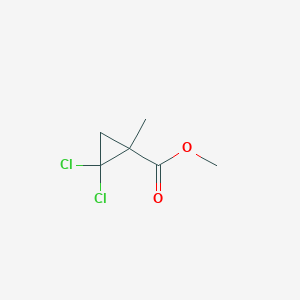
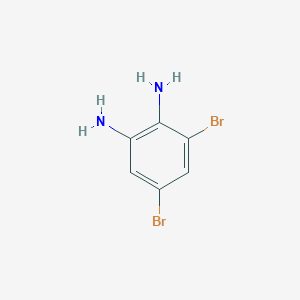
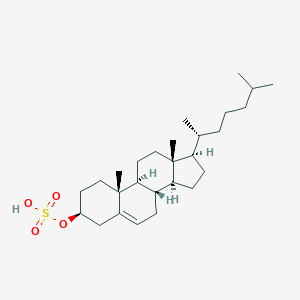
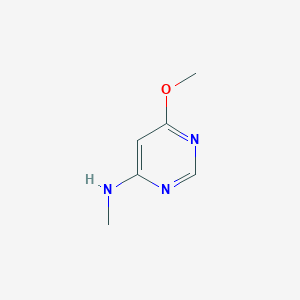
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B72953.png)
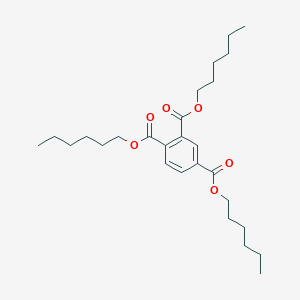
![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)